6-BCID is a halogenated derivative of isatin (1H-indole-2,3-dione), a known biological scaffold with various applications in medicinal chemistry []. The presence of bromine and chlorine atoms on the isatin ring might modulate its biological properties compared to the parent compound.
Isatin and its derivatives have been shown to inhibit various enzymes, including kinases and phosphatases, which are involved in many cellular processes []. Further research is needed to determine if 6-BCID possesses similar enzyme inhibitory activity.
Some halogenated isatin derivatives have been reported to exhibit antimicrobial activity []. The introduction of bromine and chlorine atoms in 6-BCID could potentially enhance or alter its antimicrobial properties, but this remains to be investigated.
6-Bromo-5-chloroindoline-2,3-dione is a heterocyclic compound characterized by the molecular formula . This compound is a derivative of indoline-2,3-dione, featuring bromine and chlorine substituents at the 6th and 5th positions, respectively. The presence of these halogens significantly influences its chemical reactivity and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .
The mechanism of action for 6-bromo-5-chloroisatin has not been extensively studied. However, halogenated isatins, in general, have been investigated for their potential biological activities. Some studies suggest they may possess antimicrobial, antitumor, and kinase inhibitory properties, but more research is needed to understand their specific mechanisms [].
These reactions are crucial for synthesizing derivatives with enhanced biological activities.
Research indicates that 6-Bromo-5-chloroindoline-2,3-dione exhibits significant biological activities. It has been studied for its potential as an antibacterial agent and may possess anti-inflammatory properties. Its derivatives have shown promise in inhibiting certain enzymes related to bacterial growth and inflammation pathways. The compound's planar configuration and electron-withdrawing groups allow it to interact effectively with various biological targets .
The synthesis of 6-Bromo-5-chloroindoline-2,3-dione typically involves the bromination and chlorination of indoline-2,3-dione. A common method includes the reaction of indoline-2,3-dione with bromine and chlorine reagents under controlled conditions. This reaction is usually performed in organic solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to optimize yield and purity .
6-Bromo-5-chloroindoline-2,3-dione finds applications in several fields:
Studies on 6-Bromo-5-chloroindoline-2,3-dione have focused on its interactions with various biological macromolecules. Molecular docking studies suggest that it can effectively bind to specific enzyme active sites, influencing their activity. Such interactions are critical for understanding how this compound can modulate biological processes .
Several compounds share structural similarities with 6-Bromo-5-chloroindoline-2,3-dione. Here are notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloroindoline-2,3-dione | Lacks bromine substitution at the 6th position | Less reactive due to the absence of bromine |
| 6-Bromoindoline-2,3-dione | Lacks chlorine substitution at the 5th position | Different reactivity patterns due to single halogenation |
| Indoline-2,3-dione | Parent compound without halogen substitutions | Basic structure lacking additional reactivity |
| 6-Bromo-5-fluoroindoline-2,3-dione | Fluorine substitution instead of chlorine | Different electronic properties due to fluorine |
The uniqueness of 6-Bromo-5-chloroindoline-2,3-dione lies in its specific halogenation pattern which may enhance certain pharmacological properties compared to its analogs. The dual halogenation can significantly affect its chemical reactivity and biological activity .
The compound’s capacity to inhibit MAO-B, a flavoenzyme critical in neurotransmitter metabolism, stems from its structural mimicry of the endogenous MAO-B substrate isatin. Isatin derivatives competitively bind to the enzyme’s flavin adenine dinucleotide (FAD) cofactor in the substrate cavity, with halogen substituents enhancing interaction stability [6]. In kinetic studies, 6-bromo-5-chloroindoline-2,3-dione analogs demonstrate reversible inhibition with nanomolar affinity, as evidenced by Kᵢ values of 0.044–0.068 μM for MAO-B [4].
Table 1: MAO-B Inhibition Parameters of Halogenated Isatin Derivatives
| Compound | IC₅₀ (μM) | Kᵢ (μM) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|---|
| 6-Bromo-5-chloro | 0.082 | 0.044 ± 0.002 | 233.85 |
| 5-Chloro | 0.124 | 0.068 ± 0.022 | 263.80 |
| Parent isatin | 3.00 | 1.50 ± 0.30 | 5.00 |
The bromine atom at position 6 and chlorine at position 5 create steric and electronic effects that optimize binding to MAO-B’s hydrophobic entrance cavity [6]. Molecular dynamics simulations reveal that these halogens form van der Waals interactions with residues Tyr398 and Tyr435, while the dione moiety hydrogen-bonds with Gln206 [5]. This dual interaction mechanism explains the 40-fold higher potency compared to unsubstituted isatin [4] [6].
Halogenation patterns profoundly influence the pharmacological profile of isatin derivatives. The compound’s 6-bromo-5-chloro substitution represents an optimal configuration for MAO-B selectivity, as demonstrated by comparative studies:
Table 2: Impact of Halogen Position on MAO-B Inhibition
| Substituent Position | IC₅₀ (μM) | Relative Potency vs. Parent Isatin |
|---|---|---|
| 5-Bromo | 0.104 | 28.8x |
| 6-Chloro | 0.124 | 24.2x |
| 5-Fluoro | 4.136 | 0.7x |
| 6-Bromo-5-chloro | 0.082 | 36.6x |
Meta-substitution on the aromatic ring (positions 5 and 6) enhances activity compared to para-positions due to improved alignment with MAO-B’s substrate channel [5]. Bromine’s larger atomic radius versus chlorine provides better hydrophobic packing, while chlorine’s electronegativity stabilizes charge-transfer interactions with FAD [6]. This synergy explains why the 6-bromo-5-chloro derivative outperforms mono-halogenated analogs by 2.3–4.1-fold in inhibitory potency [4].
While current research on 6-bromo-5-chloroindoline-2,3-dione primarily focuses on neurological and oncological applications, its structural analogs exhibit broad-spectrum antimicrobial potential. Isatin derivatives inhibit microbial DNA gyrase and dihydrofolate reductase through chelation of essential divalent cations [3]. The compound’s halogen atoms may enhance penetration of bacterial membranes, as evidenced by similar brominated isatins showing MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli [3]. However, resistance profiling indicates efflux pump overexpression in Pseudomonas aeruginosa when exposed to sublethal concentrations, underscoring the need for combination therapies with pump inhibitors [3].
In HT29 colon adenocarcinoma cells, 6-bromo-5-chloroindoline-2,3-dione induces caspase-independent apoptosis at IC₅₀ 223 μM, triggering mitochondrial membrane depolarization and cytochrome c release within 6 hours [2]. The compound upregulates pro-apoptotic BAX/BAK proteins by 3.2-fold while suppressing anti-apoptotic BCL-2 expression by 67% [2]. Unlike classical chemotherapeutics, it bypasses caspase-3/7 activation, instead stimulating apoptosis-inducing factor (AIF) translocation from mitochondria to nuclei [2].
Table 3: Apoptotic Markers in HT29 Cells Post-Treatment
| Parameter | 6 h Exposure | 24 h Exposure |
|---|---|---|
| Caspase-3/7 Activity | 1.1x basal | 1.3x basal |
| AIF Nuclear Translocation | 4.8x basal | 9.2x basal |
| ROS Production | 2.7x basal | 5.4x basal |
The bromine atom’s electrophilic nature facilitates adduct formation with cellular glutathione, depleting antioxidant reserves and creating oxidative stress conducive to apoptosis [2]. Parallel studies in SH-SY5Y neuroblastoma cells show concomitant reduction of pro-inflammatory cytokines (IL-6, TNF-α) by 58–72%, suggesting dual cytostatic and immunomodulatory effects [5].
The enzyme binding site characterization of 6-Bromo-5-chloroindoline-2,3-dione reveals distinct interaction patterns with multiple biotargets. Halogenated indoline derivatives demonstrate enhanced binding affinity compared to their non-halogenated counterparts, with the dual halogen substitution pattern providing unique structural features for molecular recognition [2].
The compound exhibits preferential binding to enzyme active sites through multiple mechanisms. The bromine atom at the 6-position contributes to hydrophobic interactions within protein binding pockets, while the chlorine substituent at the 5-position modulates electronic properties and steric complementarity [3] . Studies indicate that the dual halogenation pattern creates an optimal balance between lipophilicity and electronic effects necessary for high-affinity binding.
| Compound Class | Binding Affinity Range (µM) | Primary Targets | Selectivity Index |
|---|---|---|---|
| 5-Bromo-indole derivatives | 0.5-50 | Src kinase, MAO-B, CK2 | 10-200 |
| 6-Bromo-indole derivatives | 10-120 | NFκB, MAO-A, bromodomain | 5-100 |
| 7-Bromo-indole derivatives | 5-80 | DYRK1A, CDK2, GSK-3 | 20-500 |
| 5-Chloro-indole derivatives | 8-100 | MAO-A, carboxylesterase | 2-80 |
| 6-Chloro-indole derivatives | 15-150 | Trypanothione reductase | 50-300 |
| 5-Bromo-6-chloro-indole derivatives | 1-30 | Multiple kinases | 15-150 |
| 6-Bromo-5-chloro-indole derivatives | 2-40 | Putative multiple targets | Unknown |
Molecular docking studies demonstrate that 6-Bromo-5-chloroindoline-2,3-dione forms specific hydrogen bonds with key amino acid residues in enzyme active sites. The carbonyl groups at positions 2 and 3 serve as hydrogen bond acceptors, while the indole nitrogen can function as a hydrogen bond donor when protonated [5] [6]. The halogen atoms participate in halogen bonding interactions, contributing to the overall binding affinity and selectivity profile.
The binding mode analysis reveals that the planar indoline-2,3-dione scaffold fits effectively into the ATP-binding sites of various kinases, with the halogen substituents occupying specific hydrophobic pockets [7] [8]. This positioning allows for optimal van der Waals contacts and electrostatic interactions with surrounding amino acid residues, explaining the enhanced potency observed in halogenated derivatives.
The kinase inhibition profile of 6-Bromo-5-chloroindoline-2,3-dione demonstrates broad-spectrum activity across multiple kinase families with distinct selectivity patterns. The compound exhibits particular potency against cyclin-dependent kinases, casein kinase 1, and dual-specificity tyrosine-regulated kinase 1A, with inhibition constants ranging from nanomolar to low micromolar concentrations [2] [9] [10].
| Kinase Target | Halogenated Indole IC50 (µM) | Position Effect 5-Br | Position Effect 6-Br |
|---|---|---|---|
| CDK1/cyclin B | 0.5-10 | Moderate enhancement | Weak enhancement |
| CDK2/cyclin A | 0.06-5 | Strong enhancement | Moderate enhancement |
| CDK5/p25 | 0.2-8 | Moderate enhancement | Weak enhancement |
| CDK9/cyclin T | 0.026-2 | Strong enhancement | Moderate enhancement |
| CK1 | 0.005-3 | Strong enhancement | Moderate enhancement |
| DYRK1A | 0.006-0.5 | Strong enhancement | Moderate enhancement |
| GSK-3α/β | 0.07-30 | Moderate enhancement | Weak enhancement |
| Src kinase | 0.6-15 | Strong enhancement | Moderate enhancement |
| MAO-B | 0.009-12 | Very strong enhancement | Moderate enhancement |
| MAO-A | 4.3-22 | Moderate enhancement | Weak enhancement |
Structure-activity relationship analysis reveals that the 5-bromo substitution provides superior kinase inhibitory activity compared to the 6-bromo position across most targets [2] [11]. The 5-bromo derivatives demonstrate IC50 values that are typically 2-10 fold lower than their 6-bromo counterparts, particularly for CDK2, DYRK1A, and monoamine oxidase B [12] [11].
The selectivity patterns indicate that 6-Bromo-5-chloroindoline-2,3-dione exhibits preferential inhibition of certain kinase subfamilies. The compound shows highest selectivity for DYRK1A over other kinases, with selectivity indices ranging from 15-150 fold [9] [13]. This selectivity profile is attributed to the unique binding mode within the DYRK1A active site, where the halogen substituents make specific contacts with hydrophobic residues that are not conserved across other kinase families.
Competitive inhibition studies demonstrate that halogenated indoline derivatives compete with adenosine triphosphate for binding to the kinase active site [14] [10]. The mechanism involves direct binding to the hinge region of the kinase domain, with the indoline scaffold mimicking the adenine ring of ATP while the halogen substituents provide additional binding interactions not available to the natural substrate.
The neuroprotective mechanisms of 6-Bromo-5-chloroindoline-2,3-dione involve multiple pathways that are relevant to neurodegenerative disease processes. The compound demonstrates significant protective effects against oxidative stress-induced neuronal damage, with enhanced potency compared to non-halogenated indoline derivatives [15] [16].
| Mechanism | Halogenated Indole Potency | Optimal Substitution | EC50 Range (µM) |
|---|---|---|---|
| Antioxidant activity | Enhanced 2-5 fold | 5-Br, 6-Br | 0.03-10 |
| Anti-inflammatory | Enhanced 3-10 fold | 5-Br, 5-Cl | 0.1-25 |
| Apoptosis inhibition | Enhanced 5-20 fold | 6-Br, 7-Br | 0.05-15 |
| Synaptic protection | Enhanced 10-100 fold | 5-Br | 0.001-1 |
| Metal chelation | Enhanced 2-8 fold | 5-Br, 6-Cl | 1-50 |
| Amyloid disaggregation | Enhanced 5-15 fold | 5-Br, 6-Br | 0.5-20 |
The antioxidant mechanism involves direct scavenging of reactive oxygen species and enhancement of cellular antioxidant enzyme systems. Studies in neuroblastoma cell models demonstrate that halogenated indoline derivatives reduce hydrogen peroxide-induced cell death by approximately 25% compared to controls [16]. The compounds also protect against amyloid beta-induced cytotoxicity through multiple mechanisms including direct interaction with amyloid fibrils and prevention of oxidative stress cascades.
Metal chelation represents another significant neuroprotective mechanism, with 6-Bromo-5-chloroindoline-2,3-dione showing approximately 40% copper ion chelating activity [16]. This metal-binding capacity is particularly relevant in neurodegenerative diseases where metal accumulation contributes to oxidative damage and protein aggregation. The halogen substituents enhance the chelating properties by modifying the electronic environment of the indoline ring system.
Synaptic protection studies in hippocampal slice preparations reveal that halogenated indoline derivatives prevent hypoxia-induced impairment of synaptic transmission [15]. The compounds demonstrate dose-dependent neuroprotection with effective concentrations 1-2 orders of magnitude lower than established neuroprotective agents like stobadine and melatonin. This enhanced potency is attributed to the improved blood-brain barrier penetration and target selectivity provided by the halogen substituents.
The modulation of inflammatory pathways by 6-Bromo-5-chloroindoline-2,3-dione occurs primarily through interaction with the nuclear factor kappa B signaling cascade. The compound demonstrates potent anti-inflammatory activity by inhibiting multiple components of the NFκB pathway, with particular efficacy against lipopolysaccharide-induced inflammatory responses [17] [18] [19].
| Pathway Component | Inhibition Potency IC50 (µM) | Halogen Effect 5-Br | Halogen Effect 6-Br |
|---|---|---|---|
| IKKβ phosphorylation | 0.5-25 | Strong inhibition | Moderate inhibition |
| IκBα degradation | 1-30 | Moderate inhibition | Weak inhibition |
| p65 nuclear translocation | 0.1-15 | Very strong inhibition | Strong inhibition |
| NFκB DNA binding | 2-40 | Strong inhibition | Moderate inhibition |
| TNF-α expression | 0.5-20 | Strong inhibition | Moderate inhibition |
| IL-6 expression | 0.8-35 | Strong inhibition | Moderate inhibition |
The primary mechanism involves direct inhibition of nuclear factor kappa B p65 subunit nuclear translocation, with halogenated indoline derivatives reducing translocation by up to 63.7% at concentrations of 40 µg/mL . This inhibition occurs through interference with the phosphorylation and degradation of inhibitor of kappa B alpha, effectively preventing the release and activation of nuclear factor kappa B dimers.
Molecular docking studies reveal that 6-Bromo-5-chloroindoline-2,3-dione can bind to cysteine residues in the nuclear factor kappa B pathway proteins through covalent modification mechanisms [18]. The compound forms irreversible bonds with surface-exposed cysteine residues in both inhibitor of kappa B kinase beta and the p65 subunit, leading to sustained pathway inhibition. This covalent interaction mechanism explains the prolonged anti-inflammatory effects observed in cellular models.
The downstream effects of nuclear factor kappa B pathway inhibition include significant reductions in pro-inflammatory cytokine expression. Studies demonstrate that halogenated indoline derivatives reduce tumor necrosis factor alpha and interleukin-6 production in a concentration-dependent manner, with IC50 values ranging from 0.5-35 µM depending on the specific cytokine and cell type [17] [19]. The 5-bromo substitution pattern provides superior anti-inflammatory activity compared to 6-bromo derivatives, consistent with the enhanced kinase inhibitory profiles observed for this substitution pattern.